Ensartinib

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ensartinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von Tyrosinkinase-Inhibitoren und deren Interaktionen mit verschiedenen Zielmolekülen.

Biologie: Untersucht werden seine Auswirkungen auf zelluläre Signalwege und sein Potenzial, die Proliferation von Krebszellen zu hemmen.

Medizin: Primär zur Behandlung von anaplastischem Lymphom-Kinase-positivem nicht-kleinzelligem Lungenkrebs eingesetzt.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt und als Referenzverbindung in der Qualitätskontrolle und analytischen Prüfung.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität der anaplastischen Lymphom-Kinase, einer Proteinkinase, die am Wachstum und Überleben von Krebszellen beteiligt ist . Durch die Bindung an den aktiven Bereich der anaplastischen Lymphom-Kinase verhindert this compound deren Phosphorylierung und die anschließende Aktivierung von nachgeschalteten Signalwegen. Dies führt zur Hemmung der Proliferation von Krebszellen und zur Induktion von Apoptose. This compound zielt auch auf andere Kinasen, einschließlich EphA2, was zu seiner breiten Antitumoraktivität beiträgt .

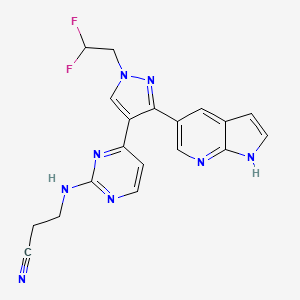

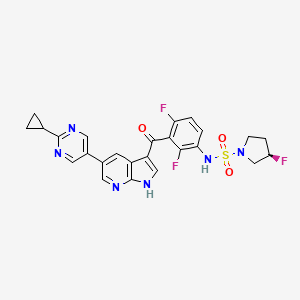

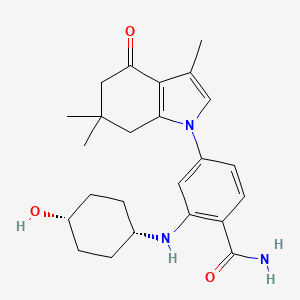

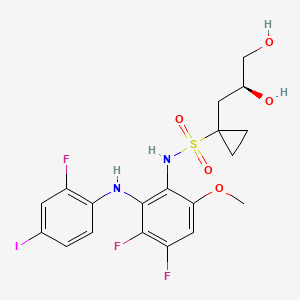

Ähnliche Verbindungen:

Einzigartigkeit von this compound: This compound zeichnet sich durch seine hohe Wirksamkeit, sein günstiges Sicherheitsprofil und seine Fähigkeit aus, die Resistenz gegen Anaplastische Lymphom-Kinase-Inhibitoren der ersten Generation zu überwinden . Es zeigt auch eine signifikante Aktivität gegen Metastasen im zentralen Nervensystem, was es zu einer wertvollen Option für Patienten mit fortgeschrittenem nicht-kleinzelligem Lungenkrebs macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ensartinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of an aniline derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ensartinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können eingesetzt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen sind bei der Synthese und Modifikation von this compound üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können.

Wirkmechanismus

Ensartinib exerts its effects by inhibiting the activity of anaplastic lymphoma kinase, a protein kinase involved in the growth and survival of cancer cells . By binding to the active site of anaplastic lymphoma kinase, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. This compound also targets other kinases, including EphA2, contributing to its broad-spectrum anticancer activity .

Vergleich Mit ähnlichen Verbindungen

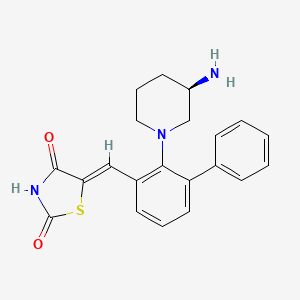

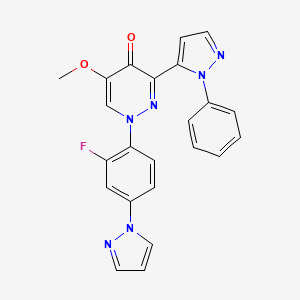

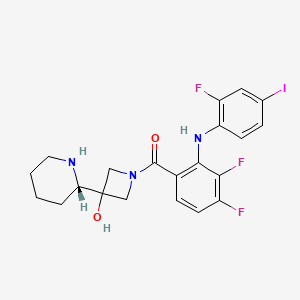

Alectinib: A second-generation anaplastic lymphoma kinase inhibitor with similar efficacy but different safety profiles.

Brigatinib: Another second-generation anaplastic lymphoma kinase inhibitor with distinct pharmacokinetic properties.

Lorlatinib: A third-generation anaplastic lymphoma kinase inhibitor with superior central nervous system penetration.

Uniqueness of this compound: this compound stands out due to its high efficacy, favorable safety profile, and ability to overcome resistance to first-generation anaplastic lymphoma kinase inhibitors . It also shows significant activity against central nervous system metastases, making it a valuable option for patients with advanced non-small cell lung cancer .

Eigenschaften

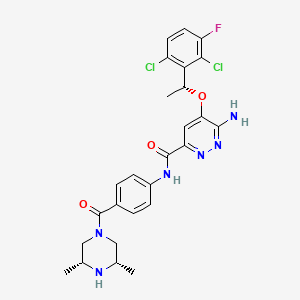

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3S,5R)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYMPHUVMRFTFV-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Cl2FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370651-20-9 | |

| Record name | Ensartinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370651209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensartinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENSARTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMA5ZS5B22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)

![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)